molecular formula C11H9NO2S B12449580 5-(4-Methoxyphenyl)thiazole-2-carbaldehyde

5-(4-Methoxyphenyl)thiazole-2-carbaldehyde

Cat. No.: B12449580
M. Wt: 219.26 g/mol
InChI Key: IFOYRFBHIAVGOJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a methoxyphenyl group at the 5-position and an aldehyde group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)thiazole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)thiazole-2-carbaldehyde
  • 5-(4-Methylphenyl)thiazole-2-carbaldehyde
  • 5-(4-Nitrophenyl)thiazole-2-carbaldehyde

Comparison

5-(4-Methoxyphenyl)thiazole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)10-6-12-11(7-13)15-10/h2-7H,1H3

InChI Key

IFOYRFBHIAVGOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(S2)C=O

Origin of Product

United States

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